Product packaging for 4-Bromo-6-cyclohexylpyrimidine(Cat. No.:CAS No. 1086382-19-5)

4-Bromo-6-cyclohexylpyrimidine

Cat. No.: B1463087
CAS No.: 1086382-19-5
M. Wt: 241.13 g/mol
InChI Key: DQSMFMPTOZFPBA-UHFFFAOYSA-N
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Description

Context of Pyrimidine (B1678525) Chemistry

Pyrimidine is a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the ring. scispace.com This core structure is fundamental to all living matter, most famously forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). umich.edu The chemistry of pyrimidines is a vast and critical field within heterocyclic chemistry, owing to the diverse biological activities exhibited by its derivatives. wjarr.com

Pyrimidines are synthesized through various condensation reactions, a common method being the reaction between a compound with an amidine structure (like urea (B33335) or thiourea) and a three-carbon component. scispace.com The pyrimidine ring system is found in numerous natural products beyond nucleic acids, including vitamins and antibiotics. umich.edu The study of their synthesis and reactions is crucial for the development of new pharmaceutical agents and functional materials. wjarr.com

Significance of Halogenated Pyrimidines as Synthetic Intermediates

Halogenated heterocycles, including halogenated pyrimidines, are highly valuable as synthetic intermediates in organic chemistry. nih.govrsc.org The introduction of a halogen atom onto the pyrimidine ring serves as a crucial functional "handle" for further molecular modifications. Halogenated pyrimidines are particularly important precursors for creating substituted pyrimidine rings. researchgate.net

The electron-deficient nature of the pyrimidine ring makes it more reactive towards certain reactions compared to analogous benzene (B151609) halides. researchgate.net This reactivity allows the halogen atom to be readily displaced or to participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netresearchgate.net These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful strategy for constructing complex molecules from simpler, halogenated pyrimidine scaffolds. researchgate.netwhiterose.ac.uk This versatility makes halogenated pyrimidines foundational components for synthesizing a wide array of functionalized compounds. rsc.org

Overview of 4-Bromo-6-cyclohexylpyrimidine as a Versatile Building Block

This compound is a prime example of a substituted halogenated pyrimidine designed for use as a versatile building block in organic synthesis. Its structure is characterized by two key features that dictate its reactivity and utility: the bromine atom at the 4-position and the cyclohexyl group at the 6-position.

The bromine atom, being a good leaving group, makes the 4-position of the pyrimidine ring susceptible to nucleophilic substitution and a key site for metal-catalyzed cross-coupling reactions. Chemists can leverage this reactivity to introduce a wide range of substituents, effectively building molecular complexity. The cyclohexyl group, a bulky and lipophilic aliphatic ring, influences the molecule's physical properties, such as solubility, and provides a three-dimensional structural element. This can be particularly useful in medicinal chemistry for exploring structure-activity relationships.

The strategic placement of these two groups on the pyrimidine core creates a bifunctional intermediate. The bromine allows for predictable and efficient chemical transformations, while the cyclohexyl group imparts specific steric and electronic properties to the final product. This makes this compound a valuable starting material for synthesizing libraries of novel pyrimidine derivatives for various research applications.

Data Tables

Table 1: Physicochemical Properties of a Structurally Related Compound, 2-Chloro-4-bromo-6-cyclohexylpyrimidine. Note: Data for the specific target compound is not readily available in public databases. The following data is for a closely related isomer and serves as an illustrative example of the compound class.

PropertyValueSource
IUPAC Name 4-bromo-2-chloro-6-cyclohexylpyrimidine nih.gov
Molecular Formula C₁₀H₁₂BrClN₂ nih.gov
Molecular Weight 275.57 g/mol nih.gov
Monoisotopic Mass 273.98724 Da nih.gov
Topological Polar Surface Area 25.8 Ų nih.gov
XLogP3 4.4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2 B1463087 4-Bromo-6-cyclohexylpyrimidine CAS No. 1086382-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-cyclohexylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSMFMPTOZFPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 6 Cyclohexylpyrimidine

Direct Synthesis Approaches to Halogenated Cyclohexylpyrimidines

Direct synthesis methods are fundamental in constructing the 4-bromo-6-cyclohexylpyrimidine molecule. These approaches often involve either the introduction of a bromine atom onto a pre-existing cyclohexylpyrimidine core or the formation of the pyrimidine (B1678525) ring with the bromine atom already incorporated.

A common strategy for the synthesis of halogenated pyrimidines involves the halogenation of a suitable precursor. For instance, a starting material like 6-cyclohexylpyrimidin-4(3H)-one can be treated with a brominating agent such as phosphorus oxybromide (POBr₃) to replace the hydroxyl group with a bromine atom, yielding this compound. This method is advantageous as it allows for the late-stage introduction of the halogen, enabling the synthesis of various halogenated derivatives from a common intermediate.

Another approach involves the direct bromination of the pyrimidine ring. However, this can sometimes lead to a mixture of products, and the regioselectivity of the reaction is highly dependent on the substituents already present on the pyrimidine ring and the reaction conditions.

Cyclization reactions are a powerful tool for the construction of heterocyclic compounds like pyrimidines. mdpi.com In the context of this compound, a cyclization strategy would involve reacting a three-carbon component with an amidine or a related nitrogen-containing species. To incorporate the bromine atom at the 4-position, a precursor molecule already containing the bromine atom can be utilized in the cyclization process.

For example, a reaction could be designed between a β-dicarbonyl compound bearing a cyclohexyl group and a bromine-containing amidine. The specific choice of reactants and reaction conditions is crucial to ensure the desired regioselectivity and yield of the final product.

Multicomponent Reactions in Pyrimidine Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are particularly attractive for building diverse libraries of compounds in a time- and resource-efficient manner. acs.orgnih.govfigshare.com

The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis, involving the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. foliamedica.bg To synthesize this compound via an MCR, one could envision a reaction involving cyclohexanecarboxaldehyde, a brominated β-dicarbonyl compound, and an amidine. The regioselectivity of such a reaction would be a key consideration to ensure the formation of the desired isomer.

A novel, iridium-catalyzed multicomponent synthesis of pyrimidines has been reported, which utilizes amidines and up to three different alcohols. acs.orgnih.govfigshare.com This reaction proceeds through a series of condensation and dehydrogenation steps, leading to highly substituted and unsymmetrical pyrimidines with yields of up to 93%. acs.orgnih.govfigshare.com

Environmentally Conscious Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. While specific biocatalytic methods for the synthesis of this compound are not extensively documented, the general principles of biocatalysis can be applied to pyrimidine chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.comorientjchem.org The use of microwave irradiation can significantly reduce reaction times, from hours to minutes, and can enable reactions that are difficult to achieve under traditional conditions. orientjchem.orgnih.gov

Several studies have reported the successful application of microwave irradiation in the synthesis of various pyrimidine derivatives. foliamedica.bgtandfonline.comasianpubs.org For the synthesis of this compound, a microwave-assisted approach could be employed in either the cyclization step or the halogenation step. For example, the Biginelli reaction for pyrimidine synthesis has been shown to be highly efficient under microwave irradiation, with yields ranging from 65-90%. tandfonline.com

Solvent-Free Reaction Conditions

The development of synthetic methodologies for this compound under solvent-free conditions is a significant step towards environmentally benign chemical processes. These methods reduce or eliminate the use of volatile organic solvents, thereby minimizing waste, reducing energy consumption, and often leading to shorter reaction times and simpler work-up procedures. While a direct, one-pot solvent-free synthesis of this compound is not extensively documented in the current literature, a plausible and efficient pathway can be constructed based on established solvent-free techniques for the synthesis of related pyrimidine derivatives.

This proposed methodology typically involves a two-step sequence:

Solvent-free synthesis of a 6-cyclohexylpyrimidine precursor: This initial step focuses on the construction of the core pyrimidine ring bearing the cyclohexyl substituent. A common and effective approach is the use of multicomponent reactions under mechanochemical conditions (e.g., ball milling) or with microwave assistance. A likely precursor is 6-cyclohexylpyrimidin-4(3H)-one (which exists in tautomeric equilibrium with 4-hydroxy-6-cyclohexylpyrimidine). This intermediate can be synthesized by the condensation of a β-keto ester bearing a cyclohexyl group, such as ethyl 3-cyclohexyl-3-oxopropanoate, with an amidine source like urea. Such reactions can often be carried out in the absence of a solvent, sometimes with the aid of a solid catalyst.

Solvent-free bromination: The second step involves the conversion of the 4-oxo or 4-hydroxy group of the pyrimidine precursor into a bromo group. This can be achieved through a solvent-free reaction with a solid brominating agent. Reagents such as N-bromosuccinimide (NBS) or quaternary ammonium tribromides are suitable for this purpose. The reaction can be initiated by grinding the solid reactants together or by gentle heating of the mixture, thus avoiding the use of traditional, often hazardous, halogenated solvents.

The following table outlines the key aspects of this proposed two-step solvent-free synthesis, with research findings extrapolated from similar transformations reported in the literature.

Table 1: Proposed Solvent-Free Synthetic Route for this compound
StepReactionReactantsConditionsDetailed Research Findings and Expected Outcomes
1Synthesis of 6-cyclohexylpyrimidin-4(3H)-oneEthyl 3-cyclohexyl-3-oxopropanoate, UreaMechanochemical (ball milling) or microwave irradiation; catalyst-free or with a solid acid/base catalyst.Based on analogous solvent-free multicomponent reactions for pyrimidine synthesis, this step is expected to proceed with high efficiency and atom economy. The formation of the 6-cyclohexylpyrimidin-4(3H)-one intermediate is anticipated to occur in good to excellent yields. The absence of a solvent simplifies product isolation, often requiring only a simple work-up.
2Bromination of 6-cyclohexylpyrimidin-4(3H)-one6-cyclohexylpyrimidin-4(3H)-one, N-bromosuccinimide (NBS)Solid-state grinding or gentle heating of the reactant mixture.Solvent-free bromination of heterocyclic ketones using NBS has been shown to be an effective method. This step is expected to selectively introduce a bromine atom at the 4-position of the pyrimidine ring, yielding the final product, this compound. The reaction is anticipated to be clean, with the succinimide by-product being easily removable.

The adoption of such solvent-free methodologies for the synthesis of this compound aligns with the principles of green chemistry, offering a more sustainable alternative to traditional solution-phase synthesis.

Reactivity and Derivatization of 4 Bromo 6 Cyclohexylpyrimidine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The electron-deficient nature of the pyrimidine (B1678525) ring makes the bromine atom at the C4 position particularly susceptible to oxidative addition to a palladium(0) complex, the initial step in many cross-coupling catalytic cycles. youtube.comlibretexts.orgyoutube.com This reactivity enables a broad range of coupling partners to be introduced at this position, making 4-Bromo-6-cyclohexylpyrimidine a valuable building block.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov This method is favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. nih.gov For substrates like this compound, the reaction provides an efficient route to synthesize substituted pyrimidine derivatives. mdpi.comresearchgate.net

The Suzuki-Miyaura reaction enables the introduction of various carbon-based substituents—including aryl, alkyl, and alkynyl groups—at the C4 position of the pyrimidine core.

Aryl Coupling: Reaction with arylboronic acids or their esters is common, leading to the formation of 4-aryl-6-cyclohexylpyrimidines. These biaryl structures are prevalent in pharmacologically active compounds. Studies on similar brominated heterocycles show that both electron-rich and electron-poor arylboronic acids can be used successfully. mdpi.comresearchgate.net

Alkyl Coupling: The coupling with alkylboronic acids or trifluoroborates, known as sp2-sp3 coupling, can be more challenging due to issues like β-hydride elimination. nih.govresearchgate.net However, the development of specialized ligands and reaction conditions has made these transformations more accessible, allowing for the synthesis of 4-alkyl-6-cyclohexylpyrimidines. nih.govnih.gov

Alkynyl Coupling: While less common than the Sonogashira reaction for this purpose, Suzuki-Miyaura coupling can also be used to form C(sp2)-C(sp) bonds with alkynylboronic acids. More frequently, related palladium-catalyzed methods are employed for introducing alkynyl groups. organic-chemistry.org

The table below illustrates potential products from the Suzuki-Miyaura coupling of this compound with various boronic acids, based on established methodologies for similar substrates. mdpi.comrsc.org

Coupling Partner (R-B(OH)₂)ProductBond Formed
Phenylboronic acid4-Phenyl-6-cyclohexylpyrimidineC(sp²)-C(aryl)
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-cyclohexylpyrimidineC(sp²)-C(aryl)
3-Pyridinylboronic acid4-(Pyridin-3-yl)-6-cyclohexylpyrimidineC(sp²)-C(heteroaryl)
n-Propylboronic acid4-(n-Propyl)-6-cyclohexylpyrimidineC(sp²)-C(sp³)
Vinylboronic acid4-Vinyl-6-cyclohexylpyrimidineC(sp²)-C(sp²)

The choice of ligand and base is critical for the success of the Suzuki-Miyaura coupling, directly influencing reaction rate, yield, and selectivity. researchgate.netresearchgate.net

Ligand Effects: Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. nih.gov Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are highly effective. researchgate.netnih.gov These ligands promote the oxidative addition step and facilitate the reductive elimination step, leading to higher catalytic turnover and allowing reactions to proceed under milder conditions, even with less reactive chlorides. nih.govorganic-chemistry.orgchemrxiv.org The structure of the ligand can also prevent catalyst deactivation and control selectivity in polyhalogenated substrates. nih.gov

Base Effects: A base is required to activate the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle. libretexts.org The choice of base can significantly impact the reaction's outcome. Inorganic bases are generally superior to organic bases for many Suzuki couplings. researchgate.net Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). mdpi.comresearchgate.net The strength and solubility of the base must be matched to the specific substrates and solvent system to achieve optimal results. For instance, K₃PO₄ is often effective in dioxane for coupling aryl bromides. mdpi.comresearchgate.net

The following table summarizes the typical effects of different ligands and bases on Suzuki-Miyaura reactions involving aryl bromides.

ComponentExampleGeneral Effect on Reaction
Ligand Pd(PPh₃)₄Standard, effective for many aryl bromides. mdpi.com
SPhosHighly active, allows for low catalyst loading and room temperature reactions. researchgate.netnih.gov
XPhosEffective for hindered substrates and challenging couplings.
Base Na₂CO₃Common, effective, and economical. researchgate.net
K₃PO₄Often provides higher yields, especially with heteroaryl substrates. mdpi.comresearchgate.net
Cs₂CO₃Strong base, useful for less reactive coupling partners.

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine). researchgate.netresearchgate.net This reaction would be applied to this compound to synthesize 4-alkynyl-6-cyclohexylpyrimidine derivatives, which are valuable intermediates in organic synthesis. Copper-free variants of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. mdpi.com

Coupling Partner (Terminal Alkyne)Product
Phenylacetylene4-(Phenylethynyl)-6-cyclohexylpyrimidine
1-Hexyne4-(Hex-1-yn-1-yl)-6-cyclohexylpyrimidine
Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-6-cyclohexylpyrimidine

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is a versatile C-C bond-forming reaction with high functional group tolerance. researchgate.net A key advantage is the stability of organostannane reagents to air and moisture. wikipedia.org For this compound, the Stille coupling offers a reliable method to introduce aryl, heteroaryl, vinyl, or alkyl groups. However, a significant drawback is the high toxicity of the organotin compounds and byproducts, which has led to the wider adoption of alternatives like the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov

Coupling Partner (Organostannane)Product
Tributyl(phenyl)stannane4-Phenyl-6-cyclohexylpyrimidine
Tributyl(vinyl)stannane4-Vinyl-6-cyclohexylpyrimidine
(Thiophen-2-yl)trimethylstannane4-(Thiophen-2-yl)-6-cyclohexylpyrimidine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines, which are ubiquitous in pharmaceuticals. wikipedia.orgresearchgate.net Applying this reaction to this compound allows for the direct introduction of primary or secondary amines at the C4 position. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine), and a strong base such as sodium tert-butoxide (NaOtBu). rsc.orgresearchgate.net

Coupling Partner (Amine)Product
AnilineN-Phenyl-6-cyclohexylpyrimidin-4-amine
Morpholine (B109124)4-(6-Cyclohexylpyrimidin-4-yl)morpholine
BenzylamineN-Benzyl-6-cyclohexylpyrimidin-4-amine

Advanced Palladium-Mediated Functionalizations

The bromine atom at the C-4 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry for the synthesis of complex derivatives.

Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling the bromopyrimidine with a variety of organoboron compounds, such as aryl or heteroaryl boronic acids. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., K₃PO₄) would yield the corresponding 4-aryl-6-cyclohexylpyrimidine. mdpi.com The efficiency of the coupling can be influenced by the electronic properties of the boronic acid, with electron-rich derivatives often providing better yields. mdpi.com

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the pyrimidine ring by coupling with an alkene. nih.govwikipedia.orgnih.govorganic-chemistry.org This reaction typically involves a palladium catalyst, a base, and an unsaturated halide to form a substituted alkene. wikipedia.org The reaction of this compound with an alkene like styrene, catalyzed by a palladium complex, would result in a C-4 substituted alkene on the pyrimidine core.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds, allowing for the synthesis of various amino-substituted pyrimidines. rsc.orgwikipedia.orglibretexts.org The reaction couples the bromopyrimidine with a primary or secondary amine using a palladium catalyst and a strong base. wikipedia.org The development of specialized phosphine ligands has significantly expanded the scope of this reaction, making it a cornerstone for synthesizing aryl amines. wikipedia.org

Table 1: Overview of Palladium-Mediated Reactions on this compound
Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)4-Aryl-6-cyclohexylpyrimidine
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand, Base4-Alkenyl-6-cyclohexylpyrimidine
Buchwald-HartwigPrimary/Secondary AminePd(dba)₂, Ligand (e.g., BINAP), Base (e.g., NaOtBu)4-Amino-6-cyclohexylpyrimidine derivative

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring, further activated by the electronegative bromine atom, makes the C-4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This pathway is a primary method for introducing a wide range of functional groups onto the pyrimidine core. The mechanism can be stepwise, proceeding through a Meisenheimer intermediate, or concerted, depending on the specific reactants and conditions. nih.govrsc.orgnih.gov

Direct displacement of the C-4 bromine by various nitrogen nucleophiles is a common and efficient method for synthesizing 4-aminopyrimidine derivatives.

Reaction with Amines: Both primary and secondary amines can readily displace the bromide to form the corresponding N-substituted 4-amino-6-cyclohexylpyrimidines. These reactions can often be performed under thermal conditions, sometimes promoted by a base to neutralize the HBr byproduct. nih.gov The use of water as a solvent, sometimes with acid promotion, has been shown to be effective for the amination of related chloropyrimidines. nih.gov

Similar to amination, the bromine atom can be displaced by oxygen and sulfur nucleophiles to yield ethers and thioethers, respectively.

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide, sodium ethoxide) in an alcoholic solvent provides a straightforward route to 4-alkoxy-6-cyclohexylpyrimidines. In some cases, an alkoxide can act as a leaving group itself in the presence of a stronger nucleophile like an amine. chemrxiv.orgchemrxiv.org

Thiolation: Thiolates, being potent nucleophiles, react readily with this compound to form 4-thioether derivatives. These reactions are often carried out under base-free and catalyst-free conditions in aqueous media. researchgate.netchemrxiv.org

Table 2: Examples of SNAr Reactions on this compound
ReactionNucleophileTypical ConditionsProduct
AminationR¹R²NH (e.g., Morpholine)Heat, optional base (e.g., K₂CO₃)4-(N-Morpholinyl)-6-cyclohexylpyrimidine
AlkoxylationNaOR (e.g., Sodium Methoxide)ROH (e.g., Methanol), Heat4-Methoxy-6-cyclohexylpyrimidine
ThiolationRSH/Base (e.g., Thiophenol/NaH)Solvent (e.g., DMF)4-(Phenylthio)-6-cyclohexylpyrimidine

Electrophilic Substitution and Vicarious Nucleophilic Substitution on the Pyrimidine Ring

Electrophilic Aromatic Substitution: The pyrimidine ring is inherently electron-deficient, making classical electrophilic aromatic substitution challenging. researchgate.net However, substitution is possible at the C-5 position, which is the most electron-rich carbon in the ring. The presence of the C-6 cyclohexyl group, which is a weak electron-donating group, may offer slight activation, but strong electrophiles and forcing conditions are generally required for reactions like nitration or halogenation at C-5. researchgate.netyoutube.com

Vicarious Nucleophilic Substitution (VNS): VNS is a powerful method for C-H functionalization of electron-deficient aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves a nucleophile that carries a leaving group, allowing for the formal substitution of a hydrogen atom. wikipedia.orgorganic-chemistry.org For this compound, VNS could potentially occur at the C-5 position. However, VNS is most commonly applied to nitro-activated systems, and its application to pyrimidines lacking such strong activating groups is less common but has been reported in the synthesis of fused pyrimidines. yu.edu.joyu.edu.jonih.gov

Functionalization Strategies for the Cyclohexyl Moiety

The cyclohexyl group, being a saturated aliphatic ring, exhibits reactivity distinct from the aromatic pyrimidine core. Its functionalization typically proceeds through radical pathways.

Free Radical Halogenation: Under UV light or with a radical initiator like AIBN, the cyclohexyl ring can undergo bromination with reagents such as N-bromosuccinimide (NBS). This would lead to the introduction of a bromine atom onto the cyclohexyl ring, creating a new site for further derivatization.

Oxidation: Strong oxidizing agents can potentially oxidize the cyclohexyl ring to introduce hydroxyl or keto functionalities, although controlling the selectivity can be challenging and may also affect the pyrimidine ring.

Regio- and Chemoselective Transformations of this compound

The diverse reactivity of the different positions on this compound allows for a range of selective transformations.

Chemoselectivity: Palladium-catalyzed cross-coupling reactions and SNAr reactions will occur selectively at the C-4 position, leaving the C-H bonds of the pyrimidine and cyclohexyl rings untouched. mdpi.com Conversely, radical conditions can be used to functionalize the cyclohexyl group without affecting the pyrimidine ring.

Regioselectivity:

C-4 Position: This is the most reactive site for nucleophilic substitution and palladium-catalyzed couplings due to the C-Br bond.

C-5 Position: This is the preferred site for electrophilic attack, should the reaction conditions be harsh enough to overcome the ring's deactivation. researchgate.net

C-6 Position: The direct functionalization of the C-6 position is challenging due to the stable C-C bond with the cyclohexyl group. However, regioselective lithiation-substitution protocols have been used to introduce substituents at the C-6 position of related pyrimidinones. nih.gov

Cyclohexyl Group: The position of functionalization on the cyclohexyl ring via radical reactions may be less selective, potentially leading to a mixture of isomers.

This inherent selectivity allows for a stepwise and controlled approach to building molecular complexity, making this compound a valuable intermediate in synthetic chemistry.

Role As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Pyrimidine-Containing Heterocycles

The pyrimidine (B1678525) scaffold is a ubiquitous feature in a vast array of biologically active compounds and functional materials. 4-Bromo-6-cyclohexylpyrimidine, with its reactive bromine atom, is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For instance, this compound can be envisioned as a precursor for the synthesis of fused pyrimidine systems such as pyrazolo[3,4-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines. nih.govnih.govrsc.org These fused heterocyclic systems are of significant interest in medicinal chemistry due to their presence in numerous kinase inhibitors and other therapeutic agents. The general strategy would involve a coupling reaction at the C4 position followed by subsequent cyclization reactions to form the fused ring system. While specific examples detailing the use of this compound in these exact syntheses are not extensively documented in publicly available literature, the chemical principles underlying these transformations are well-established for analogous bromo-pyrimidine derivatives.

Strategic Intermediate for Incorporating Cyclohexyl and Other Functional Groups

The structure of this compound offers two key points for molecular elaboration: the cyclohexyl group and the bromo substituent. The cyclohexyl moiety provides a non-planar, lipophilic domain, which can be crucial for modulating the solubility, metabolic stability, and target-binding properties of a molecule. Its presence is therefore a strategic design element in medicinal chemistry.

The bromo group at the 4-position is the primary handle for introducing a wide variety of other functional groups. This is typically achieved through transition metal-catalyzed cross-coupling reactions. Some of the most common and powerful of these reactions applicable to this compound are:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by reacting the bromo-pyrimidine with an organoboron compound, such as a boronic acid or ester. mdpi.com This is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups at the 4-position of the pyrimidine ring.

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction couples the bromo-pyrimidine with a terminal alkyne in the presence of palladium and copper catalysts. google.com The resulting alkynylpyrimidines are themselves versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines to introduce diverse amino substituents at the 4-position. This is particularly relevant in the synthesis of kinase inhibitors, where an amino linkage at this position is a common structural motif.

The following table summarizes the potential transformations of this compound using these key cross-coupling reactions:

Reaction TypeCoupling PartnerResulting Functional Group at C4
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidAryl/Heteroaryl
SonogashiraTerminal AlkyneAlkynyl
Buchwald-HartwigPrimary/Secondary AmineAmino

Synthesis of Polyfunctionalized Pyrimidine Systems

Building upon the principles of cross-coupling reactions, this compound is an excellent starting material for the synthesis of pyrimidine systems bearing multiple functional groups. The sequential application of different coupling reactions allows for the controlled and regioselective introduction of various substituents.

For example, one could first perform a Suzuki-Miyaura coupling to introduce an aryl group at the 4-position. If the newly introduced aryl group itself contains a reactive handle (such as another bromo substituent), further functionalization can be achieved. This iterative approach enables the construction of highly complex and decorated pyrimidine scaffolds.

The synthesis of potent and selective kinase inhibitors often requires the precise placement of multiple functional groups to optimize interactions with the target protein. mdpi.comencyclopedia.pub For instance, a molecule might require the cyclohexyl group for anchoring in a hydrophobic pocket, an amino group at the 4-position for hydrogen bonding with the kinase hinge region, and other substituents on the pyrimidine ring to enhance potency and selectivity. This compound provides a direct route to such polyfunctionalized systems.

Application in the Construction of Diverse Chemical Scaffolds

The ability to introduce a wide range of functional groups onto the this compound core makes it a valuable tool for generating libraries of diverse chemical scaffolds. In drug discovery, the exploration of chemical space is crucial for identifying novel hit and lead compounds. By systematically varying the substituents introduced via cross-coupling reactions, a large number of structurally distinct molecules can be synthesized from this single building block.

This diversity-oriented synthesis approach is particularly relevant in the development of inhibitors for various enzyme families, such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Aurora kinases. nih.govnih.govnih.govnih.govmdpi.com Many inhibitors of these kinases feature a substituted pyrimidine core. The cyclohexyl group can provide advantageous physicochemical properties, while the ability to easily modify the 4-position allows for the fine-tuning of biological activity and selectivity.

While direct, published examples of the use of this compound in the construction of large, diverse libraries are not readily found, its chemical properties strongly suggest its suitability for such applications. The principles of scaffold diversity synthesis underscore the importance of versatile building blocks like this compound in modern medicinal chemistry.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Selective Functionalization

The bromine atom at the C4 position of the pyrimidine (B1678525) ring serves as a versatile handle for a variety of cross-coupling reactions. Future research will likely focus on the development and application of novel catalytic systems to enable more efficient and selective functionalization of 4-Bromo-6-cyclohexylpyrimidine. Palladium-catalyzed reactions, such as Suzuki-Miyaura, are established methods for creating carbon-carbon bonds with aryl/heteroaryl boronic acids. mdpi.comresearchgate.net The optimization of these reactions for this compound, particularly with electron-rich boronic acids, could lead to high-yield syntheses of diverse derivatives. mdpi.com

Furthermore, the exploration of ligand-controlled selectivity in palladium-catalyzed cross-couplings could offer unprecedented control over which positions on the pyrimidine ring react, especially if other reactive sites are present. nsf.gov Beyond palladium, the investigation of other transition metal catalysts, such as copper, for cycloaddition and other coupling reactions could expand the accessible chemical space. mdpi.com The development of catalysts that are more robust, require lower loadings, and operate under milder conditions will be a key area of investigation.

Asymmetric Synthesis and Chiral Derivatization of this compound

The introduction of chirality into molecules is of paramount importance, and future research on this compound will undoubtedly delve into asymmetric synthesis and chiral derivatization. While the parent molecule is achiral, derivatization of the pyrimidine ring or the cyclohexyl moiety presents opportunities for creating stereocenters.

Rhodium-catalyzed asymmetric allylation is a powerful method for the enantioselective synthesis of chiral pyrimidine acyclic nucleosides and could be adapted for the derivatization of this compound. nih.govacs.org This would involve the reaction of the pyrimidine nitrogen with a prochiral allyl carbonate in the presence of a chiral rhodium catalyst to generate products with high enantiomeric excess. acs.org Another promising avenue is the use of N-heterocyclic carbene (NHC) catalysis for asymmetric annulation reactions, which has been successfully applied to the synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. nih.gov Adapting such methodologies could enable the construction of chiral fused-ring systems incorporating the this compound scaffold.

Moreover, the synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation represents another viable strategy. rsc.org This approach could be explored to introduce chiral cyclopropyl moieties onto the pyrimidine core.

Integration with Flow Chemistry and Continuous Processing

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The integration of flow chemistry for the synthesis and functionalization of this compound is a promising future direction. Continuous flow processes can significantly reduce reaction times and improve regioselectivity in multicomponent reactions for the synthesis of related fused imidazole systems. vapourtec.comacs.org

The synthesis of pyrimidine derivatives through multi-step sequences can be streamlined using telescoped flow reactors, minimizing the need for isolation and purification of intermediates. nih.govmdpi.com For instance, a continuous-flow setup could be designed for the initial synthesis of the this compound core, followed by in-line functionalization through a catalytic cross-coupling reaction. This approach would not only enhance efficiency but also allow for the rapid generation of a library of derivatives for further investigation. The development of robust and efficient flow protocols for key transformations will be a critical aspect of this research. researchgate.net

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design

Potential in Advanced Material Synthesis (Focus on synthetic pathways, not material properties)

The pyrimidine core is a key building block in many functional materials. The synthetic pathways developed for this compound can be leveraged for the creation of advanced materials. The bromo-functionalization allows for the incorporation of this pyrimidine unit into larger polymeric or supramolecular structures through established polymerization and cross-coupling techniques.

For instance, Suzuki-Miyaura cross-coupling reactions can be employed to synthesize conjugated polymers where the 4,6-disubstituted pyrimidine unit is a key component of the polymer backbone. The specific substitution pattern of this compound could influence the electronic and conformational properties of the resulting materials. The development of efficient and scalable synthetic routes to various functionalized derivatives of this compound will be crucial for exploring their potential in materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-6-cyclohexylpyrimidine, and how are reaction conditions optimized?

  • Methodology : A common approach involves condensation reactions between substituted pyrimidine precursors and cyclohexylamine derivatives. For example, similar brominated pyrimidines are synthesized by reacting halogenated aldehydes (e.g., 4-bromo-2-hydroxybenzaldehyde) with amines under reflux in methanol or ethanol . Optimization includes controlling stoichiometry (equimolar ratios), solvent selection (polar aprotic solvents enhance reactivity), and temperature (60–80°C for 6–12 hours). Reaction progress is monitored via TLC or NMR.
  • Key Data : Yields typically range from 70–85% under optimized conditions, with purity confirmed by HPLC (>95%) .

Q. How is the molecular structure of this compound validated post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses diffractometers (e.g., Bruker SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs SHELXS-97 for phase determination, and refinement is performed with SHELXL-2018 .
  • Key Metrics : Typical refinement parameters include R-factor < 0.08, wR2 < 0.25, and goodness-of-fit (S) ~1.04. Anisotropic displacement parameters for Br and Cl atoms are modeled to account for electron density variations .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for brominated pyrimidines, and how are they addressed?

  • Data Contradictions : High R-factors (e.g., 0.073 in C13H15BrClNO structures) may stem from disorder in the cyclohexyl group or anisotropic thermal motion of the bromine atom .
  • Methodology : To mitigate this:

  • Use multi-scan absorption corrections (e.g., SADABS) to account for crystal decay.
  • Apply restraints to bond lengths/angles in the cyclohexyl ring during SHELXL refinement.
  • Validate hydrogen bonding (e.g., O–H⋯N interactions) using ORTEP-3 for Windows to visualize ellipsoids and hydrogen bonds .
    • Example : In a related compound (2-Bromo-4-chloro-6-(cyclohexyliminomethyl)phenol), intramolecular hydrogen bonding stabilizes the chair conformation of the cyclohexyl ring, reducing positional uncertainty .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodology : The bromine atom at the 4-position acts as a leaving group in Suzuki-Miyaura couplings. Computational studies (DFT) predict activation barriers for Pd-catalyzed reactions, while experimental validation uses arylboronic acids under inert conditions (N2 atmosphere, Pd(PPh3)4 catalyst, THF/H2O solvent) .
  • Data Insights :

  • Reaction efficiency correlates with halogen electronegativity: Br > Cl (yields ~80% vs. 60%).
  • Steric hindrance from the cyclohexyl group slows transmetallation, requiring elevated temperatures (90–100°C) .

Key Considerations for Experimental Design

  • Crystallization : Use mixed solvents (e.g., DCM/hexane) to improve crystal quality for SC-XRD.
  • Refinement : Always cross-validate SHELXL results with PLATON checks for missed symmetry or solvent molecules .
  • Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation in cross-coupling reactions, reducing side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.